molecular formula C13H12N4O2 B12790025 1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea CAS No. 58550-48-4

1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea

Cat. No.: B12790025
CAS No.: 58550-48-4
M. Wt: 256.26 g/mol
InChI Key: UQFDTLSVHXYXLP-UHFFFAOYSA-N
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Description

1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea is a chemical compound with the molecular formula C13H12N4O2 It is characterized by the presence of a nitroso group (-NO) attached to a phenyl ring, and a pyridin-3-ylmethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea can be synthesized through the nitrosation of 1-phenyl-3-(pyridin-3-ylmethyl)urea. The reaction typically involves the use of sodium nitrite (NaNO2) under acidic conditions. The process can yield two positional isomers, with the nitroso group attaching to different positions on the urea moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The phenyl and pyridin-3-ylmethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenyl and pyridin-3-ylmethyl derivatives.

Scientific Research Applications

1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound can interact with DNA and other biomolecules, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Nitroso-1-phenyl-3-(pyridin-2-ylmethyl)urea
  • 1-Nitroso-1-phenyl-3-(pyridin-4-ylmethyl)urea
  • 1-Nitroso-1-phenyl-3-(pyridin-3-yl)urea

Uniqueness

1-Nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea is unique due to the specific positioning of the nitroso group and the pyridin-3-ylmethyl group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

58550-48-4

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

1-nitroso-1-phenyl-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C13H12N4O2/c18-13(15-10-11-5-4-8-14-9-11)17(16-19)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,18)

InChI Key

UQFDTLSVHXYXLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)NCC2=CN=CC=C2)N=O

Origin of Product

United States

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